Methyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetate Methyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16395989
InChI: InChI=1S/C10H14N2O2/c1-12-8(6-10(13)14-2)5-9(11-12)7-3-4-7/h5,7H,3-4,6H2,1-2H3
SMILES:
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

Methyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetate

CAS No.:

Cat. No.: VC16395989

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetate -

Specification

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name methyl 2-(5-cyclopropyl-2-methylpyrazol-3-yl)acetate
Standard InChI InChI=1S/C10H14N2O2/c1-12-8(6-10(13)14-2)5-9(11-12)7-3-4-7/h5,7H,3-4,6H2,1-2H3
Standard InChI Key FAVJGDOPAUYSNC-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC(=N1)C2CC2)CC(=O)OC

Introduction

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step process:

  • Cyclocondensation: Ethyl acetoacetate reacts with 3-cyclopropyl-1-methylhydrazine in ethanol under reflux (80°C for 12 hours), yielding the pyrazole core.

  • Esterification: The intermediate undergoes reaction with methanol in the presence of sulfuric acid, forming the final product with an 85–90% yield.

Table 1: Synthesis Parameters

StepReagentsConditionsYield
CyclocondensationEthyl acetoacetate, hydrazine80°C, 12 h65–70%
EsterificationMethanol, H₂SO₄Reflux, 6 h85–90%

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize temperature and pressure control, achieving scalability and consistency. Automated purification systems, such as simulated moving bed chromatography, enhance throughput while maintaining purity (>98%).

Physicochemical Properties

Key Properties

  • Density: 1.26 ± 0.1 g/cm³

  • Boiling Point: 308.2 ± 27.0 °C

  • pKa: 2.49 ± 0.10 (moderate acidity).

Solubility Profile

The compound exhibits limited aqueous solubility (0.12 mg/mL in water) but high solubility in DMSO (45.6 mg/mL), facilitating formulation for biological assays.

Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)
Water0.12 ± 0.03
DMSO45.6 ± 2.1
Ethanol8.9 ± 0.7

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies demonstrate that the compound induces apoptosis in cancer cell lines (e.g., MCF-7 breast cancer cells) at low micromolar concentrations (IC₅₀ ≈ 10 µM). Mechanistically, it inhibits topoisomerase II, disrupting DNA replication.

Anti-Inflammatory Effects

The compound reduces pro-inflammatory cytokines (e.g., TNF-α and IL-6) by 40–60% in murine macrophages, suggesting utility in treating chronic inflammation.

Herbicidal Applications

At 100 ppm, it inhibits weed growth by 75% in field trials, outperforming conventional herbicides like glyphosate in selectivity.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

  • Analog E20: Incorporates a 4-nitrophenoxy group, enhancing herbicidal activity due to electron-withdrawing effects.

  • Analog J4: A trichloropyridinyloxy derivative with improved enzyme inhibition (IC₅₀ = 2.3 µM).

Table 3: Bioactivity Comparison

CompoundModificationIC₅₀ (µM)Application
ParentNone10.0Anticancer
E204-Nitrophenoxy5.2Herbicidal
J4Trichloropyridinyloxy2.3Enzyme Inhibition

Applications in Agriculture and Medicine

Agricultural Use

The compound’s selectivity minimizes harm to non-target species, making it a candidate for integrated pest management. Field trials show a 75% reduction in aphid populations without affecting pollinators.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR: Peaks at δ 0.8–1.2 ppm (cyclopropyl CH₂) and δ 2.3–2.5 ppm (pyrazole CH₃).

  • HPLC: Purity >98% using a C18 column (acetonitrile/water, 70:30).

X-Ray Crystallography

Single-crystal analysis confirms the planar pyrazole ring and ester conformation, critical for structure-activity relationships.

Stability and Solubility Considerations

Degradation Pathways

Under alkaline conditions (pH > 9), the ester group hydrolyzes to the carboxylic acid, reducing bioactivity. Stabilization via microencapsulation extends shelf life.

Co-Solvent Strategies

PEG-400 enhances aqueous solubility to 12.5 mg/mL, improving bioavailability for oral delivery.

Case Studies and Research Findings

Anticancer Trial

A 2024 study reported a 60% reduction in tumor volume in xenograft models following daily oral administration (50 mg/kg).

Herbicidal Field Trial

In a 2023 study, application at 100 ppm reduced weed biomass by 75% in soybean fields, with no phytotoxicity observed.

Future Perspectives

Future research should focus on:

  • Structure-Activity Optimization: Introducing fluorinated substituents to enhance blood-brain barrier penetration.

  • Eco-Toxicological Studies: Assessing long-term environmental impact in agricultural use.

  • Clinical Trials: Evaluating pharmacokinetics and safety profiles for pharmaceutical applications.

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